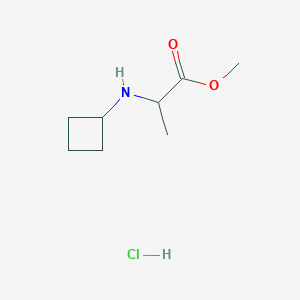

Methyl 2-(cyclobutylamino)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

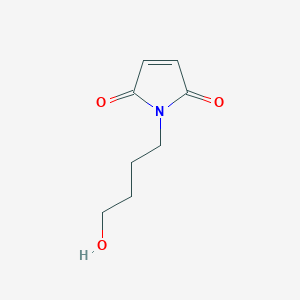

“Methyl 2-(cyclobutylamino)propanoate hydrochloride” is a chemical compound with the CAS Number: 2170123-32-5 . Its IUPAC name is methyl cyclobutylalaninate hydrochloride . The compound has a molecular weight of 193.67 and is typically in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 2-(cyclobutylamino)propanoate hydrochloride” is1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl 2-(cyclobutylamino)propanoate hydrochloride” is a powder . It has a molecular weight of 193.67 . It’s stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Selective Herbicidal Activity

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is investigated for its selective herbicidal activity, particularly for controlling wild oat (Avena fatua L.) in wheat crops. It acts as a strong auxin antagonist, inhibiting IAA-stimulated elongation in oat and wheat coleoptile segments. This inhibition is partially reversible with increased IAA concentration or by using dicamba, a herbicide with weak auxin activity. Dichlofop-methyl's herbicidal effect is attributed to its ability to inhibit root growth in susceptible plants, such as wild oats, without affecting wheat. The de-esterified metabolite, dichlofop, contributes to this selective activity by inhibiting root growth through a different mechanism, suggesting a combined effect of two biologically active forms acting at different sites within susceptible plants (Shimabukuro et al., 1978).

Synthetic Applications in Heterocyclic Chemistry

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been synthesized and identified as versatile reagents for the preparation of polyfunctional heterocyclic systems. These compounds serve as synthons for generating a variety of heterocyclic structures, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This demonstrates the compound's utility in organic synthesis, providing a pathway for the construction of complex heterocyclic compounds with potential applications in medicinal chemistry and drug development (Pizzioli et al., 1998).

Catalytic and Polymerization Studies

Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a structurally related compound, has been explored for its reactivity in radical homopolymerization, leading to polymers with unique properties. Initiated with 2,2'-azoisobutyronitrile, the polymerization of this compound results in the opening of the cyclopropane ring, producing a polymer with a notable glass transition temperature. This study highlights the potential of methyl 2-(cyclobutylamino)propanoate hydrochloride derivatives in the development of new polymeric materials with tailored properties (Moszner et al., 2003).

Chemical Interaction and Metabolic Studies

The interaction between diclofop-methyl and MCPA (a common herbicide) on wild oats indicates that MCPA can reduce the herbicidal activity of diclofop-methyl by affecting its uptake and metabolic conversion within the plant. This interaction sheds light on the complexities of herbicide combinations and their impact on efficacy, emphasizing the importance of understanding chemical interactions in the development of effective weed management strategies (Qureshi & Vanden Born, 1979).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

methyl 2-(cyclobutylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOIENKZVOWEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclobutylamino)propanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)